N-phenyl-2-(trifluoromethyl)pyridin-4-amine
Overview
Description
“N-phenyl-2-(trifluoromethyl)pyridin-4-amine” is a chemical compound with the CAS Number 234112-18-6 and a linear formula of C12H9F3N2 . It has a molecular weight of 238.21 .
Synthesis Analysis
While specific synthesis methods for “N-phenyl-2-(trifluoromethyl)pyridin-4-amine” were not found, there are references to the synthesis of similar compounds. For instance, a series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives was designed and synthesized . Another study discusses the design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues .Molecular Structure Analysis
The IUPAC name for this compound is N-phenyl-2-(trifluoromethyl)-4-pyridinamine . The InChI code is 1S/C12H9F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h1-8H,(H,16,17) .Physical And Chemical Properties Analysis
“N-phenyl-2-(trifluoromethyl)pyridin-4-amine” is a solid with a melting point of 135 - 137 degrees Celsius .Scientific Research Applications
1. Synthesis and Magnetic Behavior of Polynuclear Spin Crossover Complexes
N-phenyl-2-(trifluoromethyl)pyridin-4-amine is utilized in the synthesis of tetranuclear compounds with notable magnetic properties. These compounds, such as Fe(4)(mu-CN)(4)(phen)(4)(L)(2))(4), demonstrate interesting spin state behaviors, transitioning between low-spin and high-spin states depending on temperature changes. Such materials have potential applications in magnetic storage and sensors (Boldog et al., 2009).
2. Metal-Free Oxidative Synthesis of Biologically Potent Compounds
Research shows that N-phenyl-2-(trifluoromethyl)pyridin-4-amine is important in the metal-free oxidative synthesis of biologically active compounds like N-(pyridin-2-yl)benzo[d]thiazol-2-amines. These compounds are synthesized using phenyliodine(III) bis(trifluoroacetate) as the oxidant, indicating potential in drug discovery and organic synthesis (Mariappan et al., 2016).
3. Spectroelectrochemical Studies in Metal-Organic Frameworks
This chemical is used in studying the redox-active ligands like tris[4-(pyridin-4-yl)phenyl]amine (NPy3) in metal-organic frameworks (MOFs). These studies are significant for understanding electronic delocalization in framework systems, which can be applied in areas like electronics and material science (Hua et al., 2016).
4. Development of Redox-Activated Amines for Chemical Synthesis
It also plays a role in the development of redox-activated amines for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, which are fundamental in organic synthesis. This advancement opens new avenues for constructing complex molecular scaffolds and synthesizing diverse organic compounds (Ociepa et al., 2018).
5. Applications in Water Purification Technology
N-phenyl-2-(trifluoromethyl)pyridin-4-amine is involved in synthesizing amine-functionalized polymers, which show potential in water purification technology. These polymers are effective in extracting metal nanoparticles, organic dyes, and heavy metal ions from water, thus aiding in environmental cleanup and water treatment processes (Goud et al., 2015).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
Trifluoromethylpyridines, including “N-phenyl-2-(trifluoromethyl)pyridin-4-amine”, have found applications in the agrochemical and pharmaceutical industries . The unique properties of these compounds make them an important area of research, and it is expected that many novel applications will be discovered in the future .
properties
IUPAC Name |
N-phenyl-2-(trifluoromethyl)pyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXPKLLGBFYALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572638 | |
Record name | N-Phenyl-2-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(trifluoromethyl)pyridin-4-amine | |
CAS RN |
234112-18-6 | |
Record name | N-Phenyl-2-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.